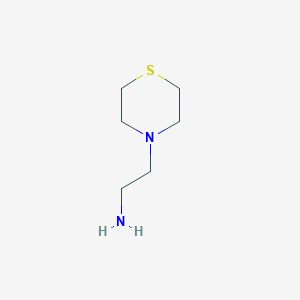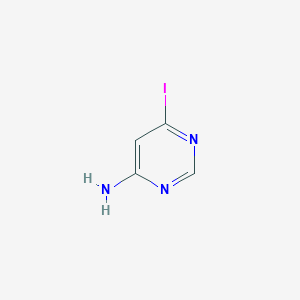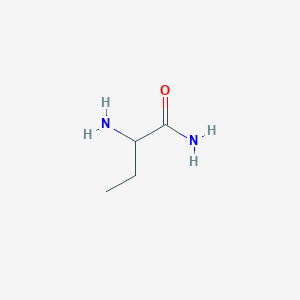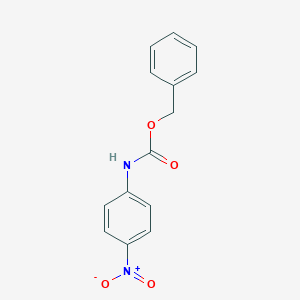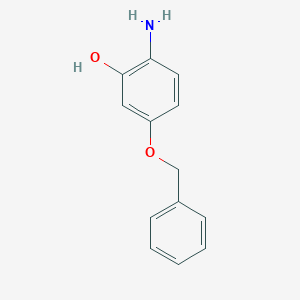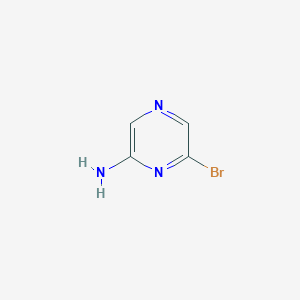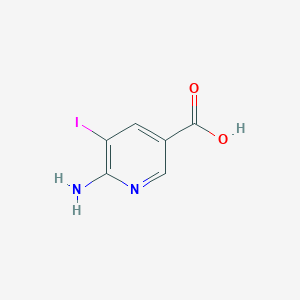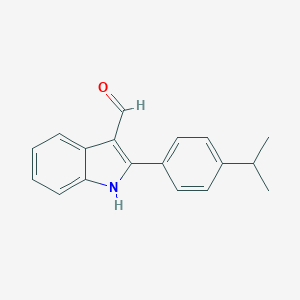
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde, also known as IPICA, is a synthetic compound that belongs to the family of indole derivatives. It has been widely used in scientific research for its unique properties and potential applications.
作用機序
The mechanism of action of 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. In particular, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
生化学的および生理学的効果
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects in laboratory experiments. In particular, it has been shown to have anti-inflammatory, neuroprotective, and anticancer properties. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde in laboratory experiments is its versatility. It can be used in a wide range of applications, from medicinal chemistry to material science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is its limited solubility in water, which can make it difficult to work with in certain applications.
将来の方向性
There are many potential future directions for research on 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde. One area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde to be used in the development of new materials for various applications, such as sensors and electronic devices.
合成法
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Friedel-Crafts acylation reaction. The most common method for synthesizing 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-isopropylphenylboronic acid with 3-formylindole in the presence of a palladium catalyst.
科学的研究の応用
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used in a wide range of scientific research, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has shown promising results as a potential anticancer agent, as well as a neuroprotective and anti-inflammatory agent. In organic synthesis, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of various indole derivatives. In material science, 2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-(4-propan-2-ylphenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)13-7-9-14(10-8-13)18-16(11-20)15-5-3-4-6-17(15)19-18/h3-12,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDBQIJYWXOUNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenyl)-1H-indole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

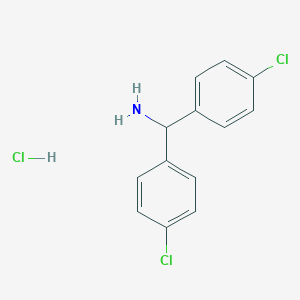
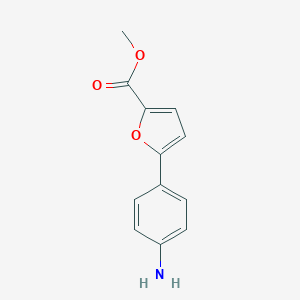
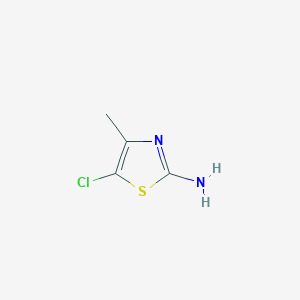
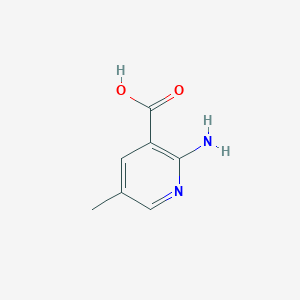
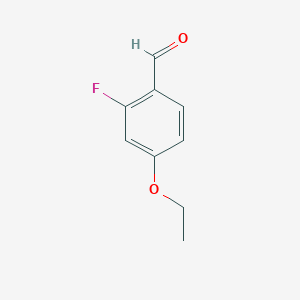
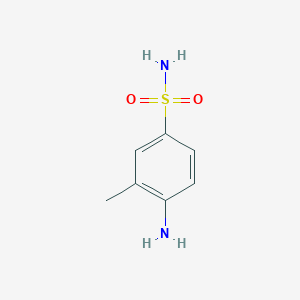
![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
